

# Technical Dossier on 3-(3-Nitrophenoxy)aniline and Related Isomers

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## Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)aniline

Cat. No.: B15231002

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A comprehensive review of the available chemical data for **3-(3-Nitrophenoxy)aniline** and its structural isomers, prepared for researchers, scientists, and drug development professionals.

Initial Assessment: Extensive searches for "**3-(3-Nitrophenoxy)aniline**" have yielded no direct results for a compound with this specific name and substitution pattern. This suggests that the compound may be novel, not widely studied, or referenced under a different nomenclature. However, significant data is available for its structural isomers, namely 2-(3-Nitrophenoxy)aniline and 3-(4-Nitrophenoxy)aniline hydrochloride, as well as the related compound 3-Nitroaniline. This document provides a detailed summary of the available information on these related molecules to serve as a valuable resource for research and development in this chemical space.

## Section 1: Chemical Identity and Properties

A comparative summary of the key chemical identifiers and properties for the identified isomers and related compounds is presented below.

Property	2-(3-Nitrophenoxy)aniline	3-(4-Nitrophenoxy)aniline hydrochloride	3-Nitroaniline
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> [1]	C <sub>12</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>3</sub> [2]	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> [3][4]
Molecular Weight	230.22 g/mol [1]	266.68 g/mol [2]	138.12 g/mol [3]
CAS Number	Not explicitly found	19157-81-4[2]	99-09-2[3]
Appearance	Crystalline solid	-	Yellow solid[4]
Melting Point	-	196 °C[2]	111-114 °C
Boiling Point	-	-	306 °C[4]
Solubility	Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide.	-	Soluble in water (0.1 g/100 ml at 20°C).[5]
SMILES	<chem>C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)O</chem> [1]	<chem>C1=CC(=CC(=C1)OC2=CC=C(C(=C2)O)N</chem> [2]	<chem>Nc1ccccc1O</chem>
InChI	InChI=1S/C12H10N2O3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H,13H2[1]	-	1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2
InChI Key	CXFJBLOZQBCZTP-UHFFFAOYSA-N[1]	-	XJCVRTZCHMZPBD-UHFFFAOYSA-N

## Section 2: Synthesis and Reactivity

2-(3-Nitrophenoxy)aniline: The synthesis of this isomer typically involves a nucleophilic aromatic substitution (NAS) reaction.[1] A common approach employs the reaction of 2-chloronitrobenzene with 3-nitrophenol under basic conditions. The electron-withdrawing effect

of the ortho-positioned nitro group on 2-chloronitrobenzene activates the chlorine atom for displacement by the phenoxide ion of 3-nitrophenol.[1]

Another described synthetic route involves a multi-step process:

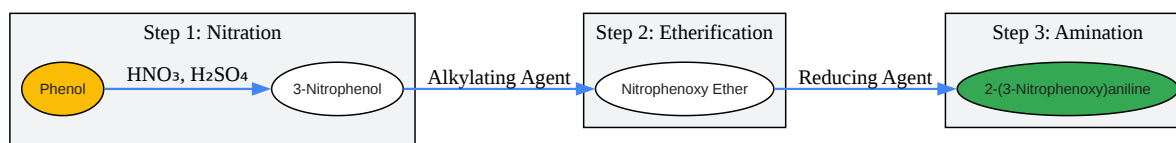
- Nitration of Phenol: Phenol is nitrated to produce 3-nitrophenol.
  - Etherification: The resulting 3-nitrophenol is reacted with a suitable alkylating agent to form a nitrophenoxy ether.
  - Amination: The nitrophenoxy ether undergoes amination to yield 2-(3-Nitrophenoxy)aniline.
- [1]

3-Nitroaniline: This compound is commercially produced by the reduction of 1,3-dinitrobenzene. [4] A laboratory-scale synthesis involves the selective reduction of one nitro group of 1,3-dinitrobenzene using sodium hydrogen sulfide.[6]

The reactivity of these compounds is largely dictated by the aniline and nitrophenoxy moieties. The amino group can undergo typical reactions of aromatic amines, while the nitro group can be reduced to an amino group, offering a route to diamino compounds. The aromatic rings are susceptible to electrophilic substitution, with the positions of substitution directed by the existing functional groups.

## Section 3: Experimental Protocols and Visualization

Due to the absence of specific experimental data for **3-(3-Nitrophenoxy)aniline**, this section provides a generalized workflow for the synthesis of its isomer, 2-(3-Nitrophenoxy)aniline, based on the literature.[1]



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Caption: Generalized synthesis workflow for 2-(3-Nitrophenoxy)aniline.

## Section 4: Potential Applications and Biological Relevance

While no specific biological activities have been reported for the target compound, aniline and nitroaromatic compounds are important pharmacophores in drug discovery. Aniline derivatives are known to possess a wide range of biological activities. The presence of the nitrophenoxy moiety could modulate these activities and introduce new pharmacological properties. For instance, 2-(3-Nitrophenoxy)aniline is of interest in medicinal chemistry and materials science.  
[1]

## Section 5: Safety and Handling

Detailed safety information for **3-(3-Nitrophenoxy)aniline** is unavailable. However, based on the data for related compounds, it should be handled with caution. 3-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] The hydrochloride salt of 3-(4-Nitrophenoxy)aniline is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2] It is recommended to handle these types of compounds in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on related compounds is provided as a potential reference in the absence of data for **3-(3-Nitrophenoxy)aniline**. Any experimental work should be conducted with appropriate safety precautions and after consulting detailed safety data sheets for the specific chemicals involved.

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## References

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- 5. 3-Nitroaniline, 98% | Fisher Scientific [fishersci.ca]
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